7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione
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Overview
Description
7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-phenylmethoxybutylamine and phthalic anhydride.
Condensation Reaction: The primary step involves the condensation of 2-methyl-4-phenylmethoxybutylamine with phthalic anhydride under acidic or basic conditions to form the isoindole ring system.
Cyclization: The intermediate product undergoes cyclization to form the final isoindole-dione structure. This step may require specific catalysts or reagents to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione: shares structural similarities with other isoindole derivatives, such as:
Uniqueness
Structural Features: The presence of the 2-methyl-4-phenylmethoxybutyl group imparts unique chemical and biological properties to the compound.
Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other isoindole derivatives.
Properties
Molecular Formula |
C20H23NO3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione |
InChI |
InChI=1S/C20H23NO3/c1-15(10-12-24-14-16-7-3-2-4-8-16)13-20-11-6-5-9-17(20)18(22)21-19(20)23/h2-9,11,15,17H,10,12-14H2,1H3,(H,21,22,23) |
InChI Key |
FHUWPUGXGAFAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)CC23C=CC=CC2C(=O)NC3=O |
Origin of Product |
United States |
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